molecular formula C8H10O3 B040423 (R)-(-)-1-(2-Furyl)ethyl acetate CAS No. 113471-32-2

(R)-(-)-1-(2-Furyl)ethyl acetate

Cat. No.: B040423
CAS No.: 113471-32-2
M. Wt: 154.16 g/mol
InChI Key: WOYASPSVTWXGJJ-ZCFIWIBFSA-N
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Description

®-(-)-1-(2-Furyl)ethyl acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(2-Furyl)ethyl acetate can be achieved through the esterification of ®-(-)-1-(2-Furyl)ethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-1-(2-Furyl)ethyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of reactive distillation columns can also enhance the efficiency of the process by integrating the reaction and separation steps.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(2-Furyl)ethyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to ®-(-)-1-(2-Furyl)ethanol and acetic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The furan ring can be oxidized to form furan derivatives, such as furan-2,5-dicarboxylic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Hydrolysis: ®-(-)-1-(2-Furyl)ethanol and acetic acid.

    Reduction: ®-(-)-1-(2-Furyl)ethanol.

    Oxidation: Furan-2,5-dicarboxylic acid and other furan derivatives.

Scientific Research Applications

®-(-)-1-(2-Furyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-(-)-1-(2-Furyl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The ester functional group can also undergo hydrolysis, releasing ®-(-)-1-(2-Furyl)ethanol, which may have its own biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Isopropyl butyrate: An ester with a pleasant odor, used in the fragrance industry.

Uniqueness

®-(-)-1-(2-Furyl)ethyl acetate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The chirality of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.

Properties

IUPAC Name

[(1R)-1-(furan-2-yl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYASPSVTWXGJJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945109
Record name 1-(Furan-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-24-0
Record name 1-(Furan-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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